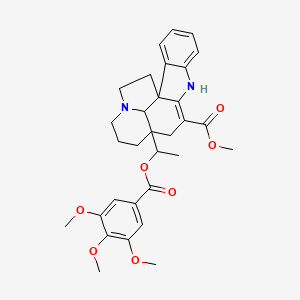

Echitoveniline

Description

Properties

IUPAC Name |

methyl 12-[1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O7/c1-18(40-27(34)19-15-23(36-2)25(38-4)24(16-19)37-3)30-11-8-13-33-14-12-31(29(30)33)21-9-6-7-10-22(21)32-26(31)20(17-30)28(35)39-5/h6-7,9-10,15-16,18,29,32H,8,11-14,17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMKFBSUDUKXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Echitoveniline: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitoveniline is a sarpagine-type monoterpene indole alkaloid found within the plant species Alstonia venenata. This technical guide provides a comprehensive overview of its natural source, detailed protocols for its isolation and purification, and an examination of its biosynthetic origins. Quantitative data from published literature is summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved in obtaining this valuable natural product.

Natural Source

This compound is naturally present in Alstonia venenata, a medicinal plant belonging to the Apocynaceae family. It has been successfully isolated from the fruits of this plant. The reported yield of this compound from the fruit material is approximately 0.001%. While other parts of the plant, such as the leaves and bark, are known to contain a variety of alkaloids, the fruits have been specifically identified as a source of this compound.

Biosynthesis of this compound

This compound, as a sarpagine-type indole alkaloid, originates from the general monoterpenoid indole alkaloid (MIA) biosynthetic pathway. This pathway begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all MIAs. While the specific enzymatic steps leading from strictosidine to this compound have not been fully elucidated, the general pathway for sarpagine-type alkaloids provides a framework for its formation.

The biosynthesis of sarpagine alkaloids from strictosidine involves a series of complex enzymatic reactions, including the action of strictosidine glucosidase to form the reactive strictosidine aglycone. This is followed by cyclization reactions catalyzed by enzymes such as sarpagan bridge enzyme to form the characteristic polycyclic core of the sarpagine skeleton.

Figure 1. Proposed biosynthetic pathway of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic purification.

Extraction

The initial step involves the extraction of total alkaloids from the plant material. A common method is the use of polar solvents to efficiently extract the alkaloidal content.

Experimental Protocol: Ethanolic Extraction

-

Maceration: Air-dried and powdered fruit material of Alstonia venenata is subjected to cold maceration with 95% ethanol for an extended period (e.g., 72 hours) to ensure thorough extraction of the alkaloids.

-

Filtration and Concentration: The ethanolic extract is filtered, and the solvent is concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

To separate the alkaloids from other non-basic plant constituents, a liquid-liquid extraction based on the pH-dependent solubility of alkaloids is employed.

Experimental Protocol: Acid-Base Extraction

-

Acidification: The crude ethanolic extract is dissolved in an acidic aqueous solution (e.g., 5% acetic acid).

-

Defatting: The acidic solution is washed with a nonpolar solvent (e.g., petroleum ether or n-hexane) to remove fats, waxes, and other lipophilic impurities.

-

Basification and Extraction: The acidic aqueous layer is then basified to a pH of approximately 9-10 with a base (e.g., ammonia solution). This converts the alkaloid salts into their free base form, which are soluble in organic solvents. The alkaloids are then extracted into a chlorinated solvent such as chloroform or dichloromethane.

-

Washing and Drying: The organic layer containing the crude alkaloid mixture is washed with water to remove any remaining water-soluble impurities and then dried over an anhydrous salt (e.g., sodium sulfate).

-

Concentration: The solvent is evaporated under reduced pressure to yield the total crude alkaloid fraction.

Chromatographic Purification

The final stage of isolation involves the separation of this compound from the complex mixture of other alkaloids using chromatographic techniques.

Experimental Protocol: Column Chromatography

-

Stationary Phase: A column is packed with a suitable adsorbent, typically silica gel (60-120 mesh) or alumina.

-

Loading: The crude alkaloid mixture is adsorbed onto a small amount of the stationary phase and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and diethyl ether, with the proportion of diethyl ether being progressively increased.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The composition of each fraction is monitored using thin-layer chromatography (TLC).

-

Isolation of this compound: The fractions containing this compound are identified by comparison with a standard (if available) or by spectroscopic analysis. These fractions are then combined and the solvent evaporated to yield purified this compound.

Figure 2. General workflow for the isolation of this compound.

Quantitative Data

The available quantitative data for the isolation of this compound is limited. The following table summarizes the reported yield.

| Plant Part | Extraction Method | Purification Method | Yield (%) | Reference |

| Fruits | Ethanolic Maceration | Acid-Base Partitioning, Column Chromatography | 0.001 | (Chatterjee et al., 1955) |

Conclusion

The isolation of this compound from Alstonia venenata is a well-established, albeit low-yielding, process. The combination of classical phytochemical techniques, including solvent extraction, acid-base partitioning, and column chromatography, remains the primary method for obtaining this sarpagine-type indole alkaloid. Further research into optimizing extraction and purification protocols could potentially improve the yield and make this compound more accessible for pharmacological studies and drug development endeavors. Understanding its biosynthetic pathway may also open avenues for synthetic biology approaches to its production.

The Discovery of Strychnos Genus Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery of alkaloids from the Strychnos genus, a pivotal chapter in the history of natural product chemistry and pharmacology. From their early isolation to modern analytical techniques and the elucidation of their complex biological mechanisms, this document provides a comprehensive overview for researchers, scientists, and drug development professionals.

A Historical Journey: The Unraveling of Strychnos Alkaloids

The story of Strychnos alkaloids is a multi-century endeavor that has captivated chemists and pharmacologists alike. The timeline below highlights the key milestones in the discovery and elucidation of these potent compounds.

| Year | Milestone | Key Researchers | Significance |

| 1818 | Isolation of Strychnine | Pierre-Joseph Pelletier & Joseph-Bienaime Caventou | First isolation of a pure, crystalline alkaloid from Strychnos ignatii beans, marking a significant advancement in phytochemistry.[1] |

| 1819 | Isolation of Brucine | Pierre-Joseph Pelletier & Joseph-Bienaime Caventou | Discovery of a second major alkaloid from the bark of Strychnos nux-vomica.[2] |

| 1884 | Structural Relationship between Strychnine and Brucine Established | Hanssen | Demonstrated that strychnine and brucine could be chemically converted to the same molecule, proving their close structural relationship.[2] |

| 1946 | Structure of Strychnine Elucidated | Sir Robert Robinson | The complex, polycyclic structure of strychnine was determined after decades of research by numerous chemists.[1] |

| 1954 | First Total Synthesis of Strychnine | Robert B. Woodward | A landmark achievement in organic synthesis, confirming the proposed structure of strychnine and showcasing the power of synthetic chemistry.[1] |

| 2022 | Biosynthesis of Strychnine and Brucine Elucidated | Research Team at Max Planck Institute for Chemical Ecology | The complete biosynthetic pathway for the formation of strychnine and related alkaloids in Strychnos nux-vomica was unraveled.[1] |

Quantitative Analysis of Key Strychnos Alkaloids

The concentration of strychnine and brucine, the two most prominent alkaloids in the Strychnos genus, can vary significantly depending on the plant species, part of the plant used, and the extraction method employed.

Table 1: Comparative Yield of Strychnine and Brucine from Strychnos nux-vomica Seeds

| Extraction Method | Solvent | Strychnine Yield (% w/w) | Brucine Yield (% w/w) | Reference |

| Soxhlet Extraction | 95% Ethanol | 1.03 ± 0.51 | 0.46 ± 0.28 | [3] |

| Reflux | Methanol | ~0.36 | Not Quantified | |

| pH-Zone-Refining Counter-Current Chromatography | Methyl tertiary butyl ether-acetonitrile-water (2:2:3, v/v) | 85.1% (recovery from total alkaloid extract) | 72.8% (recovery from total alkaloid extract) |

Table 2: Acute Toxicity of Strychnine and Brucine

The high toxicity of Strychnos alkaloids, particularly strychnine, is a defining characteristic. The LD50 (median lethal dose) is a standardized measure of the acute toxicity of a substance.

| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) |

| Strychnine | Rat | Intravenous (slow infusion) | 0.96 |

| Strychnine | Rat | Oral | 2.35 |

| Brucine | Adult Human | Oral (probable lethal dose) | 1000 |

Experimental Protocols

The isolation, identification, and quantification of Strychnos alkaloids require a combination of classical and modern analytical techniques. This section provides an overview of key experimental methodologies.

Extraction of Alkaloids from Strychnos Seeds

A general procedure for the extraction of total alkaloids from Strychnos nux-vomica seeds is as follows:

-

Grinding: The dried seeds are finely powdered to increase the surface area for solvent extraction.

-

Defatting: The powdered material is first defatted using a non-polar solvent like petroleum ether or hexane to remove oils that can interfere with subsequent extraction steps.

-

Acid-Base Extraction:

-

The defatted powder is macerated or refluxed with an acidic solution (e.g., 1M hydrochloric acid) to protonate the alkaloids, rendering them soluble in the aqueous medium.[4]

-

The acidic extract is filtered, and the filtrate is then basified with a base (e.g., ammonia solution) to a pH of around 10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.[4]

-

The basified solution is then partitioned with an immiscible organic solvent such as chloroform or ethyl acetate to extract the free alkaloids.[4]

-

-

Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield the crude total alkaloid extract.

Chromatographic Separation and Purification

Thin-Layer Chromatography (TLC): TLC is a rapid and versatile technique for the qualitative analysis of Strychnos alkaloid extracts.

-

Stationary Phase: Silica gel 60 F254 plates are commonly used.

-

Mobile Phase: A typical mobile phase for the separation of strychnine and brucine is a mixture of toluene, ethyl acetate, and diethylamine (e.g., in a 7:2:1 v/v ratio).[3]

-

Visualization: The separated alkaloid spots can be visualized under UV light (254 nm). For enhanced visualization, specific spray reagents can be used:

-

Dragendorff's Reagent: This reagent produces orange to reddish-brown spots with alkaloids.

-

Iodine Vapor: Exposure to iodine vapor results in the appearance of brown spots.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the quantitative analysis of strychnine and brucine.

-

Column: A reverse-phase C18 column (e.g., Phenomenex-ODS, 250 mm x 4.6 mm, 5 µm) is typically employed.[5]

-

Mobile Phase: An isocratic mobile phase of methanol, water, and diethylamine (e.g., 55:45:0.2 v/v) can be used for the separation of strychnine and brucine.[5]

-

Detection: UV detection at 260 nm is suitable for the quantification of both alkaloids.[5]

-

Quantification: The concentration of each alkaloid is determined by comparing the peak area of the sample with that of a known concentration of a standard.

Structural Elucidation by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for the structural characterization of Strychnos alkaloids. In positive ion mode, strychnine and brucine typically form protonated molecules [M+H]+.

-

Strychnine (C21H22N2O2): The protonated molecule appears at m/z 335.

-

Brucine (C23H26N2O4): The protonated molecule appears at m/z 395.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ions in MS/MS experiments provides valuable structural information.

-

Strychnine (m/z 335): A characteristic base daughter ion is observed at m/z 264.

-

Brucine (m/z 395): A characteristic base daughter ion is observed at m/z 324.

Visualizing the Discovery Process and Mechanism of Action

Experimental Workflow for Strychnos Alkaloid Discovery

The discovery of novel alkaloids from the Strychnos genus follows a systematic workflow, from the initial collection of plant material to the final characterization of the pure compounds.

Caption: Experimental workflow for the discovery of Strychnos alkaloids.

Signaling Pathway of Strychnine: Glycine Receptor Antagonism

Strychnine exerts its potent neurotoxic effects by acting as a competitive antagonist of the inhibitory glycine receptor in the central nervous system. This disruption of normal inhibitory neurotransmission leads to excessive neuronal excitation and convulsions.

Caption: Signaling pathway of strychnine's antagonism of the glycine receptor.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Proposed Biosynthesis of Echitoveniline

This document provides a comprehensive overview of the proposed biosynthetic pathway of this compound, a complex terpenoid indole alkaloid (TIA). Given the limited direct research on this compound's biosynthesis, this guide extrapolates from the well-characterized pathways of related Aspidosperma alkaloids, particularly vindoline, to construct a scientifically plausible route to its formation. This guide includes quantitative data from related pathways, detailed experimental protocols, and visualizations to aid in research and development.

Introduction to this compound and Terpenoid Indole Alkaloids

This compound is a member of the vast family of terpenoid indole alkaloids, natural products known for their structural complexity and significant pharmacological activities. These compounds originate from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, an iridoid monoterpenoid. The initial steps of TIA biosynthesis, leading to the central intermediate strictosidine, are highly conserved across numerous plant species. The later steps, however, diverge to create a wide array of molecular scaffolds, including the Aspidosperma skeleton of this compound. The biosynthesis of the closely related Aspidosperma alkaloid, vindoline, in Catharanthus roseus has been extensively studied and serves as a foundational model for the proposed this compound pathway.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

-

Formation of the Core Precursors: Synthesis of tryptamine and secologanin.

-

Assembly of the Aspidosperma Skeleton: Condensation to form strictosidine and subsequent rearrangements and modifications to yield a key intermediate, likely tabersonine.

-

Tailoring of the this compound Structure: A series of enzymatic modifications of the Aspidosperma core, culminating in the attachment of a 3,4,5-trimethoxybenzoyl group.

A detailed schematic of the proposed pathway is presented below.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not available in the literature. However, data from the well-studied biosynthesis of vindoline in engineered yeast provides valuable insights into the potential productivity of such pathways.

| Parameter | Value | Organism/System | Reference |

| Vindoline Titer | ~16.5 mg/L | Saccharomyces cerevisiae | [1] |

| Tabersonine to Vindoline Conversion Rate | 17 mg/L/12h | Saccharomyces cerevisiae | [2] |

| Strictosidine Synthase (C. roseus) Km for Tryptamine | 2.3 mM | Catharanthus roseus cell culture | [3] |

| Strictosidine Synthase (C. roseus) Km for Secologanin | 3.4 mM | Catharanthus roseus cell culture | [3] |

| N-benzoyltransferase (Taxus) Km for Benzoyl-CoA | 0.40 mM | Recombinant E. coli | [4] |

| N-benzoyltransferase (Taxus) kcat | ~1.5 s⁻¹ | Recombinant E. coli | [4] |

Key Enzymes and Their Proposed Roles

-

Tryptophan Decarboxylase (TDC): Converts tryptophan to tryptamine.

-

Strictosidine Synthase (STR): Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor to TIAs.[5]

-

Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to initiate the rearrangement to the Aspidosperma skeleton.

-

Tabersonine 16-Hydroxylase (T16H): A cytochrome P450 monooxygenase that hydroxylates tabersonine at the 16-position.[6]

-

16-Hydroxytabersonine O-Methyltransferase (16OMT): Methylates the 16-hydroxyl group.[6]

-

Tabersonine 3-Oxygenase (T3O) and Tabersonine 3-Reductase (T3R): A duo of enzymes that introduce a hydroxyl group at the 3-position.[2][7]

-

N-Methyltransferase (NMT): Methylates the indole nitrogen.

-

Desacetoxyvindoline 4-Hydroxylase (D4H): A dioxygenase that hydroxylates the 4-position.[8]

-

Deacetylvindoline 4-O-Acetyltransferase (DAT): An acetyltransferase that adds an acetyl group in the final step of vindoline biosynthesis.[8]

-

Proposed BAHD Acyltransferase: For this compound, a member of the BAHD acyltransferase superfamily is proposed to catalyze the final step, transferring a 3,4,5-trimethoxybenzoyl group from its CoA-ester to the hydroxyl group of the this compound precursor. This is analogous to the action of benzoyltransferases found in the biosynthesis of other alkaloids like cocaine and taxol.[4][9][10]

Experimental Protocols

General Workflow for Enzyme Characterization

The characterization of enzymes in a biosynthetic pathway typically follows a structured workflow, from gene identification to kinetic analysis.

Caption: General workflow for enzyme characterization.

Protocol for a BAHD Acyltransferase Assay (Proposed for this compound)

This protocol is adapted from assays for similar benzoyltransferases.[4][9]

Objective: To determine the activity of a candidate acyltransferase in synthesizing this compound from its immediate precursors.

Materials:

-

Purified recombinant candidate acyltransferase.

-

This compound precursor (deacetyl-17-echitoveniline).

-

3,4,5-Trimethoxybenzoyl-CoA.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

Quenching solution (e.g., 10% formic acid in methanol).

-

HPLC system with a C18 column and UV or MS detector.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, this compound precursor (e.g., 100 µM), and 3,4,5-trimethoxybenzoyl-CoA (e.g., 200 µM).

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme (e.g., 1-5 µg).

-

Incubate for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of this compound.

-

A control reaction without the enzyme should be run in parallel.

Protocol for HPLC Analysis of Terpenoid Indole Alkaloids

This is a general protocol for the analytical separation of TIAs.[11][12][13]

System:

-

HPLC with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of solvent A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Example gradient: 10-90% B over 30 minutes.

Procedure:

-

Prepare samples by dissolving extracts in the mobile phase starting conditions.

-

Filter samples through a 0.22 µm syringe filter.

-

Set the column temperature (e.g., 25-40°C) and flow rate (e.g., 1.0 mL/min).

-

Inject 10-20 µL of the sample.

-

Monitor at wavelengths relevant for indole alkaloids (e.g., 220, 280, 330 nm) or use MS for detection.

-

Identify peaks by comparing retention times and UV spectra with authentic standards. Quantify using a calibration curve.

Logical Relationships in Heterologous Production

The production of complex natural products like this compound in a heterologous host such as Saccharomyces cerevisiae requires careful consideration of precursor supply, enzyme expression, and cofactor availability.

Caption: Logical dependencies for heterologous production.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a robust framework for future research. Key areas for investigation include:

-

Identification and characterization of the specific BAHD acyltransferase responsible for the final acylation step.

-

Elucidation of the precise intermediates between deacetylvindoline and the final acylation substrate.

-

Metabolic engineering of plant or microbial hosts for the sustainable production of this compound and its analogs for drug discovery and development.

This guide serves as a foundational resource for scientists and researchers aiming to unravel the intricacies of this compound biosynthesis and harness its potential.

References

- 1. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strictosidine synthase: mechanism of a Pictet-Spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Elucidating the Molecular Architecture of Novel Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification and structural elucidation of novel chemical entities are foundational to the advancement of drug discovery and development. This guide provides an in-depth overview of the modern analytical workflow employed to determine the precise chemical structure of a newly isolated natural product, which we will hypothetically name "Novum-Compound." While the search for a specific compound, Echitoveniline, yielded no publicly available data, the principles and methodologies detailed herein represent the core process of chemical structure elucidation applicable to any new molecular entity. We will explore the integrated application of mass spectrometry, nuclear magnetic resonance spectroscopy, and computational analysis to move from an unknown isolate to a fully characterized molecule.

Introduction

The journey from the discovery of a biologically active natural product to its development as a therapeutic agent begins with the fundamental step of structure elucidation. This process involves a meticulous and systematic investigation of a molecule's atomic composition, connectivity, and stereochemistry. A combination of sophisticated analytical techniques is required to piece together the molecular puzzle. This guide will walk through a hypothetical workflow for the structure elucidation of "Novum-Compound," a fictional newly discovered natural product.

Initial Characterization and Molecular Formula Determination

The first step in characterizing an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose, providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, is utilized.[1][2][3][4]

Sample Preparation: A dilute solution of the purified "Novum-Compound" is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a low concentration of an acid (e.g., 0.1% formic acid) to promote ionization.

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules, allowing the generation of intact molecular ions in the gas phase.[1]

Data Acquisition: The mass spectrometer is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The instrument is calibrated to ensure high mass accuracy.

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition using software that considers isotopic abundance patterns.[4] This process narrows down the possibilities to a single or a few potential molecular formulas.

Quantitative Data: HRMS of Novum-Compound

| Ion | Observed m/z | Calculated Mass | Mass Accuracy (ppm) | Proposed Molecular Formula |

| [M+H]⁺ | 354.1648 | 354.1651 | -0.8 | C₂₀H₂₃NO₅ |

| [M+Na]⁺ | 376.1467 | 376.1471 | -1.1 | C₂₀H₂₂NNaO₅ |

Table 1: High-resolution mass spectrometry data for the hypothetical "Novum-Compound."

Structural Fragment Analysis using Tandem Mass Spectrometry (MS/MS)

Once the molecular formula is established, tandem mass spectrometry (MS/MS) is employed to gain insights into the compound's substructures. In an MS/MS experiment, the molecular ion is isolated, fragmented, and the masses of the resulting fragments are measured.[1]

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

Instrumentation: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF), triple quadrupole, or ion trap) is used.[1]

Precursor Ion Selection: The molecular ion of "Novum-Compound" ([M+H]⁺ at m/z 354.1648) is selected in the first mass analyzer.

Fragmentation: The selected ions are subjected to collision-induced dissociation (CID), where they collide with an inert gas (e.g., argon or nitrogen), causing them to break apart into smaller fragment ions.[1]

Fragment Ion Analysis: The m/z values of the fragment ions are measured in the second mass analyzer, providing a fragmentation pattern that is characteristic of the molecule's structure.

Logical Workflow for Structure Elucidation

Unraveling the Molecular Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. A suite of 1D and 2D NMR experiments are performed to identify the chemical environments of all atoms and their connectivity.[5][6][7]

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is used.[8][9]

Sample Preparation: A few milligrams of "Novum-Compound" are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[5]

1D NMR Experiments:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.

Quantitative Data: Hypothetical NMR Data for Novum-Compound

¹H NMR (600 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 7.85 | d | 1H | 8.5 | H-6 |

| 7.21 | d | 1H | 8.5 | H-7 |

| 6.90 | s | 1H | - | H-4 |

| 5.50 | dd | 1H | 10.2, 2.5 | H-1' |

| 4.20 | m | 1H | - | H-2' |

| 3.95 | s | 3H | - | OMe-3 |

| 3.80 | s | 3H | - | OMe-8 |

| 2.50 | m | 2H | - | H-3' |

| 1.25 | t | 3H | 7.1 | H-4' |

Table 2: Hypothetical ¹H NMR data for "Novum-Compound."

¹³C NMR (150 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| 165.2 | C=O |

| 158.1 | C |

| 145.3 | C |

| 135.2 | CH |

| 128.7 | C |

| 121.4 | CH |

| 115.8 | CH |

| 110.2 | C |

| 75.6 | CH |

| 60.1 | OMe |

| 55.8 | OMe |

| 45.3 | CH₂ |

| 25.7 | CH₂ |

| 14.1 | CH₃ |

Table 3: Hypothetical ¹³C NMR data for "Novum-Compound."

Experimental Workflow Diagram

Conclusion

The elucidation of a chemical structure is a systematic process that relies on the convergence of data from multiple analytical techniques. While the target compound "this compound" remains elusive in the current body of scientific literature, the methodologies described for our hypothetical "Novum-Compound" provide a comprehensive framework for this critical aspect of natural product chemistry and drug discovery. The integration of high-resolution mass spectrometry for molecular formula determination and NMR spectroscopy for detailed structural mapping allows for the unambiguous assignment of a molecule's constitution and stereochemistry, paving the way for further biological evaluation and synthetic efforts.

References

- 1. The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Native Top-Down Mass Spectrometry for the Structural Characterization of Human Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Native Electrospray and Electron-Capture Dissociation FTICR Mass Spectrometry for Top-down Studies of Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001413) [hmdb.ca]

Echitoveniline: A Technical Overview of a Monoterpenoid Indole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitoveniline is a monoterpenoid indole alkaloid that has been isolated from the fruits and leaves of Alstonia venenata R.Br., a plant belonging to the Apocynaceae family. This family of plants is known for its rich diversity of biologically active alkaloids. While research on this compound is not extensive, this guide consolidates the currently available information regarding its physical and chemical properties, alongside general experimental protocols relevant to its study.

Physical and Chemical Properties

At present, detailed quantitative data for many of the physical properties of this compound, such as its melting point, boiling point, and solubility in various solvents, are not widely reported in publicly accessible scientific literature. However, some fundamental chemical properties have been identified.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₆N₂O₇ | N/A |

| Molecular Weight | 548.63 g/mol | N/A |

| CAS Number | 72855-79-9 | N/A |

| Class | Monoterpenoid Indole Alkaloid | N/A |

| Source | Fruits and leaves of Alstonia venenata R.Br. | N/A |

Spectroscopic Data

Chemical Reactivity and Stability

Specific studies detailing the chemical reactivity and stability of this compound under various conditions (e.g., pH, temperature, light) are not currently available. General best practices for the storage and handling of complex alkaloids should be followed. These typically include storage in a cool, dark, and dry place in a tightly sealed container to prevent degradation.

Biological Activity and Mechanism of Action

The biological activity of this compound and its mechanism of action remain largely unexplored. While crude extracts of Alstonia venenata have demonstrated cytotoxic effects against certain cancer cell lines, the specific contribution of this compound to this activity has not been elucidated. Preliminary information suggests that this compound itself does not exhibit significant cytotoxicity against some cancer cell lines. There is currently no available information regarding the signaling pathways affected by this compound.

Experimental Protocols

Specific, validated experimental protocols for the analysis of this compound are not published. However, based on standard practices for the study of natural products, the following general methodologies would be appropriate.

Isolation and Purification of this compound from Alstonia venenata

A general workflow for the isolation and purification of alkaloids from Alstonia species can be adapted for this compound.

Caption: Generalized workflow for the isolation of this compound.

Cytotoxicity Assay

To assess the cytotoxic potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

This compound is a structurally interesting monoterpenoid indole alkaloid with a significant lack of characterization in the scientific literature. The data presented in this guide represents the currently available information. There is a clear need for further research to fully elucidate the physical, chemical, and biological properties of this compound. Future studies should focus on:

-

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and IR spectroscopy to fully characterize its structure.

-

Determination of Physicochemical Properties: Measurement of its melting point, boiling point, solubility in various solvents, and pKa.

-

In-depth Biological Evaluation: Screening for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.

-

Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

Such studies will be crucial in determining the potential of this compound as a lead compound for drug discovery and development.

Spectroscopic and Biological Insights into Echitoveniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure

-

Systematic Name: methyl (1R,12R,19R)-12-[(1R)-1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate[1]

-

CAS Number: 72855-79-9[1]

-

Molecular Formula: C31H36N2O7

-

Molecular Weight: 548.63 g/mol

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for Echitoveniline based on the analysis of structurally similar monoterpenoid indole alkaloids from Alstonia species.

13C NMR Spectroscopic Data

| Carbon No. | Expected Chemical Shift (δ) ppm | Description |

| 2 | 130-140 | Aromatic C |

| 3 | 110-120 | Aromatic C-H |

| 4 | 120-130 | Aromatic C-H |

| 5 | 115-125 | Aromatic C-H |

| 6 | 125-135 | Aromatic C-H |

| 7 | 140-150 | Aromatic C |

| 8 | 50-60 | Aliphatic CH |

| 9 | 170-180 | C=O (ester) |

| 10 | 50-55 | O-CH3 (ester) |

| 12 | 70-80 | CH-O |

| 13 | 20-30 | CH3 |

| 16 | 45-55 | CH2 |

| 17 | 25-35 | CH2 |

| 18 | 40-50 | CH |

| 19 | 55-65 | CH |

| 20 | 30-40 | CH2 |

| 1' | 165-175 | C=O (benzoyl) |

| 2', 6' | 105-115 | Aromatic C-H (trimethoxybenzoyl) |

| 3', 5' | 150-160 | Aromatic C-O (trimethoxybenzoyl) |

| 4' | 140-150 | Aromatic C-O (trimethoxybenzoyl) |

| OMe (3', 5') | 55-65 | O-CH3 |

| OMe (4') | 55-65 | O-CH3 |

1H NMR Spectroscopic Data

| Proton No. | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 6.5-8.0 | m | - |

| CH-O | 4.5-5.5 | q | ~7 |

| O-CH3 (ester) | 3.5-4.0 | s | - |

| O-CH3 (benzoyl) | 3.8-4.2 | s | - |

| Aliphatic-H | 1.0-4.0 | m | - |

| CH3 | 1.2-1.8 | d | ~7 |

Mass Spectrometry (MS) Data

| Technique | Expected [M+H]+ (m/z) | Key Fragmentation Patterns |

| ESI-MS | 549.2599 | Loss of the trimethoxybenzoyl group, cleavages within the pentacyclic core. |

Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

| N-H Stretch (indole) | 3300-3500 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch (ester) | 1720-1740 | Strong |

| C=C Stretch (aromatic) | 1580-1620 | Medium |

| C-O Stretch | 1000-1300 | Strong |

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of alkaloids from Alstonia species, which can be adapted for this compound.

Isolation of Alkaloids from Alstonia scholaris[2][3][4]

This protocol outlines a typical acid-base extraction and chromatographic purification process.

Figure 1. Workflow for the isolation of alkaloids.

-

Extraction: Powdered plant material (500 g) is macerated overnight in 1% hydrochloric acid.[2][3]

-

Basification: The acidic extract is filtered and then made alkaline (pH 9-10) with ammonium hydroxide.[2][3]

-

Solvent Extraction: The alkaline solution is repeatedly extracted with an organic solvent such as chloroform.[2] The organic layers are combined and concentrated under reduced pressure.

-

Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol.[4]

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.[2]

-

Purification: Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is purified by recrystallization to yield the final product.[2]

Spectroscopic Analysis

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl3) or methanol-d4 (CD3OD). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be prepared as a KBr pellet or as a thin film.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-documented, many alkaloids from Alstonia species exhibit potent pharmacological effects, including antihypertensive, anticancer, and anti-inflammatory properties.[2][3] Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound is presented below.

Hypothetical Modulation of a Pro-Survival Signaling Pathway

This diagram illustrates a potential mechanism by which an Alstonia alkaloid could induce apoptosis in cancer cells by inhibiting a key survival pathway, such as the PI3K/Akt pathway.

Figure 2. Hypothetical signaling pathway modulation.

Conclusion

This compound represents an intriguing target for natural product chemists and pharmacologists. This guide provides a foundational understanding of its likely spectroscopic characteristics and the experimental procedures required for its study. The presented information, though based on related compounds, offers a robust starting point for researchers aiming to isolate, identify, and evaluate the biological potential of this compound. Further investigation is warranted to fully elucidate its spectroscopic properties and explore its therapeutic applications.

References

Preliminary Bioactivity Screening of Echitoveniline: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of Echitoveniline, an indole alkaloid found in plants of the Alstonia genus, notably Alstonia macrophylla and Alstonia scholaris.[1][2] The following sections detail proposed experimental protocols for assessing its cytotoxic, antimicrobial, and anti-inflammatory activities, along with data presentation formats and visualizations of key experimental workflows.

Cytotoxicity Screening

The initial assessment of a novel compound's therapeutic potential often begins with evaluating its cytotoxic effects against various cancer cell lines. This screening helps to identify potential anticancer activity and establish a preliminary therapeutic window.

Data Presentation: In Vitro Cytotoxicity of Alstonia Alkaloids

The following table summarizes the cytotoxic activity of various indole alkaloids isolated from Alstonia species against a panel of human cancer cell lines. Data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Extract | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Hexane extract of A. scholaris stem bark | DLA | Dalton's Lymphoma Ascites | 68.75 | [3] |

| Isopropanol extract of A. venenata leaf | DLA | Dalton's Lymphoma Ascites | 66.67 | [3] |

| O-acetylmacralstonine | MOR-P | Lung Adenocarcinoma | 2-10 (µM) | [4] |

| O-acetylmacralstonine | COR-L23 | Large Cell Lung Carcinoma | 2-10 (µM) | [4] |

| Villalstonine | MOR-P | Lung Adenocarcinoma | 2-10 (µM) | [4] |

| Villalstonine | COR-L23 | Large Cell Lung Carcinoma | 2-10 (µM) | [4] |

| Macrocarpamine | MOR-P | Lung Adenocarcinoma | 2-10 (µM) | [4] |

| Macrocarpamine | COR-L23 | Large Cell Lung Carcinoma | 2-10 (µM) | [4] |

| Echitamine chloride | KB | Human oral cancer | Concentration-dependent | [5] |

| Echitamine chloride | HeLa | Cervical cancer | Concentration-dependent | [5] |

| Echitamine chloride | HepG2 | Liver cancer | Concentration-dependent | [5] |

| Echitamine chloride | HL60 | Leukemia | Concentration-dependent | [5] |

| Echitamine chloride | MCF-7 | Breast cancer | Concentration-dependent | [5] |

| A. macrophylla bark extract (MeOH/DMSO) | MCF-7 | Breast cancer | 6.34 | [1][6] |

| A. macrophylla bark extract (MeOH/DMSO) | H69PR | Lung cancer | 7.05 | [1][6] |

| A. macrophylla bark extract (MeOH/DMSO) | HT-29 | Colon cancer | 9.10 | [1][6] |

| A. macrophylla bark extract (MeOH/DMSO) | THP-1 | Leukemia | 67.22 | [1][6] |

| A. macrophylla bark extract (MeOH/DMSO) | HDFn | Normal human dermal fibroblasts | >100 | [1][6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Normal human cell line (e.g., HDFn)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Screening

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Preliminary screening of this compound against a panel of pathogenic bacteria and fungi is a crucial step in evaluating its potential in this area.

Data Presentation: Antimicrobial Activity of Alstonia Alkaloids and Extracts

The following table summarizes the antimicrobial activity of compounds and extracts from Alstonia species, typically measured as the diameter of the zone of inhibition.

| Compound/Extract | Microorganism | Zone of Inhibition (mm) | Reference |

| Ethanolic extract of A. macrophylla leaf | Staphylococcus aureus | Concentration-dependent | [7] |

| Ethanolic extract of A. macrophylla leaf | Escherichia coli | Concentration-dependent | [7] |

| Venenatine | Fusarium udum | Spore germination <10% | [8] |

| Venenatine | Alternaria brassicicola | Spore germination <10% | [8] |

| Venenatine | Ustilago cynodontis | Spore germination <10% | [8] |

| Venenatine | Aspergillus flavus | Spore germination <10% | [8] |

| Venenatine | Erysiphe pisi | Significant inhibition | [8] |

Experimental Protocol: Agar Disc Diffusion Assay

The agar disc diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile filter paper discs (6 mm diameter)

-

This compound stock solution (in a suitable solvent)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (solvent)

-

Sterile swabs

-

Petri dishes

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plate using a sterile swab.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of this compound solution. Allow the solvent to evaporate.

-

Disc Placement: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases. Evaluating the anti-inflammatory potential of this compound can unveil its utility in treating inflammatory conditions.

Data Presentation: Anti-inflammatory Activity of Alstonia Alkaloids

The following table presents the anti-inflammatory activity of an alkaloid isolated from Alstonia angustifolia.

| Compound | Assay | Target | ED50 (µM) | Reference |

| N(4)-methyltalpinine | ELISA | NF-κB (p65) inhibition in HeLa cells | 1.2 | [9][10] |

Experimental Protocol: NF-κB (p65) Inhibition Assay

The transcription factor NF-κB plays a central role in regulating the inflammatory response. An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the inhibition of NF-κB activation.

Materials:

-

HeLa cells

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound stock solution

-

NF-κB p65 ELISA kit

-

Cell lysis buffer

-

Protein assay kit

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Culture and Treatment: Culture HeLa cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

ELISA: Perform the NF-κB p65 ELISA according to the manufacturer's instructions, using equal amounts of protein from each sample.

-

Data Analysis: Measure the absorbance and calculate the percentage of NF-κB p65 inhibition for each concentration of this compound. Determine the ED50 value.

References

- 1. Antioxidant, Cytotoxicity, and Antiophidian Potential of Alstonia macrophylla Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ddtjournal.net [ddtjournal.net]

- 3. brieflands.com [brieflands.com]

- 4. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. Antifungal activity of venenatine, an indole alkaloid isolated from Alstonia venenata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 10. Bioactive indole alkaloids isolated from Alstonia angustifolia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Pharmacological Effects of Echitoveniline

Disclaimer: Scientific literature providing specific pharmacological effects, quantitative data, and detailed experimental protocols for the individual compound Echitoveniline is scarce. This guide therefore provides a broader overview of the pharmacological activities of the total alkaloid and various extracts from its source plant, Alstonia scholaris, to infer its potential effects. Further research is required to elucidate the specific properties of this compound.

Introduction to this compound and Alstonia scholaris

This compound is an indole alkaloid isolated from Alstonia scholaris (L.) R. Br., commonly known as the Devil's tree or Saptaparni.[1] This plant is a rich source of various bioactive compounds, including a wide array of alkaloids, flavonoids, and phenolic acids, and has been extensively used in traditional medicine systems across Asia for treating ailments such as malaria, fever, diarrhea, and skin diseases.[1][2][3][4] The pharmacological activities reported for Alstonia scholaris are often attributed to its complex mixture of alkaloids, of which this compound is one component.[5][6]

Potential Pharmacological Effects of Alstonia scholaris Alkaloids

The total alkaloid fraction and various extracts of Alstonia scholaris have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects.

2.1 Anticancer Activity

The alkaloid fraction of Alstonia scholaris has shown significant cytotoxic effects against a panel of human cancer cell lines.[7] Studies on different extracts of the bark have also confirmed its potential as a source of anticancer compounds.[8][9] The cytotoxic activity is concentration-dependent, leading to a reduction in viable cancer cells.[7]

2.2 Anti-inflammatory and Analgesic Activity

The total alkaloid fraction from the leaves of Alstonia scholaris has been shown to possess both anti-inflammatory and peripherally acting analgesic properties.[10] The anti-inflammatory effects are potentially mediated through the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[10][11] The analgesic effects were observed in the second phase of the formalin test, suggesting an influence on inflammatory pain.[10]

Quantitative Data: Cytotoxicity of Alstonia scholaris Extracts

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various extracts and fractions of Alstonia scholaris against different human cancer cell lines. It is important to note that these values represent the activity of a mixture of compounds and not this compound alone.

| Extract/Fraction | Cell Line | IC50 (µg/mL) | Reference |

| Alkaloid Fraction | HeLa (Cervical Cancer) | 5.53 | [7] |

| HePG2 (Liver Cancer) | 25 | [7] | |

| HL60 (Leukemia) | 11.16 | [7] | |

| KB (Oral Cancer) | 10 | [7] | |

| MCF-7 (Breast Cancer) | 29.76 | [7] | |

| Chloroform Fraction (Bark) | HeLa (Cervical Cancer) | 125.06 | [8] |

| Ethanol Fraction (Bark) | HeLa (Cervical Cancer) | 200.07 | [8] |

| n-Hexane Fraction (Bark) | HeLa (Cervical Cancer) | 238.47 | [8] |

| n-Hexane Fraction (Bark) | MCF-7 (Breast Cancer) | 109.01 | [9] |

| Chloroform Fraction (Bark) | MCF-7 (Breast Cancer) | 163.33 | [9] |

| Ethanol Fraction (Bark) | MCF-7 (Breast Cancer) | 264.19 | [9] |

General Experimental Protocols

Due to the lack of specific studies on this compound, this section outlines the general methodologies employed in the investigation of the pharmacological effects of Alstonia scholaris extracts.

4.1 In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of plant extracts is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the plant extract or alkaloid fraction and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells metabolize MTT into formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8][9]

4.2 In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The anti-inflammatory activity of plant extracts can be assessed in animal models.

-

Animal Model: Rats or mice are used for this assay.

-

Treatment: The animals are divided into groups and treated with the vehicle control, a standard anti-inflammatory drug (e.g., indomethacin), or different doses of the plant extract.[12]

-

Induction of Inflammation: After a certain period, inflammation is induced by injecting a phlogistic agent like carrageenan into the sub-plantar region of the animal's hind paw.

-

Measurement of Edema: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing it with the vehicle control group.[12]

4.3 In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)

This model is used to evaluate the peripheral analgesic activity of a substance.

-

Animal Model: Mice are typically used for this experiment.

-

Treatment: The animals are pre-treated with the vehicle, a standard analgesic, or the test extract.

-

Induction of Pain: After a specified time, a solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a specific period after the injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.[10]

Visualizations: Experimental Workflow

As there is no defined signaling pathway for this compound, the following diagram illustrates a general workflow for the pharmacological investigation of plant-derived compounds, as inferred from the available literature on Alstonia scholaris.

Caption: General workflow for investigating the pharmacological effects of plant-derived extracts.

Conclusion and Future Directions

While the total alkaloid and other fractions of Alstonia scholaris exhibit promising anticancer, anti-inflammatory, and analgesic properties, the specific contribution of this compound to these activities remains unknown. The lack of dedicated research on this individual compound highlights a significant gap in the understanding of the pharmacology of Alstonia scholaris. Future research should focus on the isolation of pure this compound and the systematic evaluation of its pharmacological effects and mechanisms of action. Such studies are crucial to validate its potential as a therapeutic agent and to understand its role within the complex phytochemical profile of its parent plant.

References

- 1. scispace.com [scispace.com]

- 2. Review of the phytochemical, pharmacological and toxicological properties of Alstonia Scholaris Linn. R. Br (Saptaparna) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plantsjournal.com [plantsjournal.com]

- 4. A review Study of The Chemical Constituents and Pharmacological Activities of Alstonia scholaris linn | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]

- 5. phcogrev.com [phcogrev.com]

- 6. ddtjournal.net [ddtjournal.net]

- 7. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. antiox.org [antiox.org]

A Comprehensive Technical Guide to Indole Alkaloids from Strychnos

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of indole alkaloids derived from the plant genus Strychnos. For centuries, species of Strychnos have been recognized for their potent physiological effects, famously used in arrow poisons and traditional medicines. Modern phytochemical research has unveiled a vast and structurally diverse family of indole alkaloids as the source of these activities, offering a rich resource for drug discovery and development. This guide summarizes the current knowledge on the extraction, purification, and characterization of these compounds, presents their diverse biological activities with quantitative data, details relevant experimental protocols, and illustrates key signaling pathways.

Isolation, Purification, and Structural Elucidation of Strychnos Indole Alkaloids

The isolation and characterization of indole alkaloids from Strychnos species is a critical first step in their scientific investigation. A variety of chromatographic and spectroscopic techniques are employed to obtain pure compounds and elucidate their complex structures.

Experimental Protocols

1.1.1. General Extraction and Fractionation

A common procedure for the extraction and fractionation of alkaloids from Strychnos plant material involves a multi-step solvent extraction process.

-

Maceration and Percolation: Dried and powdered plant material (e.g., leaves, stem bark, roots) is first macerated with a mixture of solvents like ethyl acetate, ethanol, and ammonium hydroxide. This is followed by percolation with ethyl acetate to obtain a crude extract after solvent removal under reduced pressure.

-

Acid-Base Extraction: The crude extract is dissolved in an organic solvent (e.g., ethyl acetate) and then extracted with an acidic aqueous solution (e.g., 4% acetic acid). This step protonates the basic alkaloids, transferring them to the aqueous phase and separating them from neutral and acidic compounds. The acidic solution is then basified (e.g., with sodium carbonate to pH 8-9) and extracted with a non-polar organic solvent like dichloromethane (DCM) to yield a crude alkaloid extract[1].

-

Alternative Acid Extraction: An alternative method involves refluxing the powdered plant material with an acidic solution (e.g., 1 mol/L hydrochloric acid), followed by filtration. The filtrate is then made alkaline (e.g., with sodium hydroxide to pH 10) and extracted with an organic solvent like ethyl acetate to obtain the crude alkaloid mixture.

1.1.2. Purification by Column Chromatography and HPLC

-

Column Chromatography: The crude alkaloid extract is often subjected to column chromatography over silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the alkaloids based on their polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, preparative HPLC is a powerful technique. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., aqueous 1-heptanesulfonic acid sodium salt)[2]. Isocratic or gradient elution can be employed to achieve optimal separation. High-speed countercurrent chromatography is another effective preparative technique for separating polar alkaloids[3].

1.1.3. Structural Characterization

The structures of the isolated alkaloids are determined using a combination of spectroscopic methods:

-

Thin Layer Chromatography (TLC): TLC is used for preliminary analysis and to monitor the separation process. Alkaloids are often visualized by spraying with Dragendorff's reagent, which gives a characteristic color reaction[2][4].

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used for both qualitative and quantitative analysis of the alkaloid composition of extracts and purified fractions[5][6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR, along with 2D-NMR techniques (e.g., COSY, HSQC, HMBC), are indispensable for the complete structural elucidation of novel and known alkaloids[2][7].

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), provides information about the molecular weight and fragmentation pattern of the alkaloids, aiding in their identification[2].

Biological Activities of Strychnos Indole Alkaloids

Indole alkaloids from Strychnos exhibit a wide range of pharmacological activities, including cytotoxic, antiplasmodial, antimicrobial, anti-inflammatory, and analgesic effects. The following tables summarize the quantitative data for some of the most well-studied alkaloids.

Cytotoxic Activity

Many Strychnos alkaloids have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Isostrychnopentamine | HCT-116 (Colon) | 0.15 | [8] |

| Strychnopentamine | HCT-116 (Colon) | 0.15 | [8] |

| Brucine | HepG2 (Liver) | 0.10 (72h) | [9] |

| Strychnine | HepG2 (Liver) | 0.52 (72h) | [9] |

| S. nux-vomica extract | Hep-2 (Larynx) | 17.8 µg/mL | [7] |

| S. nux-vomica extract | MCF-7 (Breast) | 36.3 µg/mL | [7] |

| S. nux-vomica extract | HCT (Colon) | 41.2 µg/mL | [7] |

Antiplasmodial Activity

The fight against malaria has led to the investigation of natural products, and Strychnos alkaloids have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

| Alkaloid | P. falciparum Strain | IC50 (µM) | Reference |

| Dihydrousambarensine | Chloroquine-resistant (W2) | 0.03 | [8] |

| Strychnopentamine | Chloroquine-sensitive (FCA 20) | 0.117 | [5] |

| Isostrychnopentamine | Chloroquine-sensitive (FCA 20) | 0.120 | [5] |

| Isostrychnopentamine | Chloroquine-resistant (W2) | 0.15 | [8] |

| Ochrolifuanine A | Chloroquine-sensitive | 0.1-0.15 | [3] |

| Ochrolifuanine A | Chloroquine-resistant | 0.1-0.5 | [3] |

| Sungucine-type alkaloids | - | 0.08 - 10 | [3] |

| Longicaudatine-type alkaloids | - | 0.5 - 10 | [3] |

| Matopensine-type alkaloids | - | 0.15 - 10 | [3] |

Antimicrobial and Antifungal Activity

Several Strychnos alkaloids and extracts have been shown to inhibit the growth of pathogenic bacteria and fungi.

| Extract/Fraction | Microorganism | MIC (mg/mL) | Reference |

| S. spinosa chloroform fraction | Aspergillus fumigatus | 0.08 | [4] |

| S. spinosa ethyl acetate fraction | Aspergillus fumigatus | 0.08 | [4] |

| S. spinosa n-butanol fraction | Cryptococcus neoformans | 0.04 | [4] |

| S. spinosa hexane fraction | Staphylococcus aureus | 0.08 | [4] |

| S. spinosa chloroform fraction | Staphylococcus aureus | 0.08 | [4] |

| S. potatorum alkaloid fractions | Mycobacterium tuberculosis | ≤0.1 | [10] |

Anti-inflammatory and Analgesic Activity

Traditional uses of Strychnos species for pain and inflammation are supported by modern scientific studies.

| Treatment | Analgesic/Anti-inflammatory Model | Effect | Reference |

| Modified Total Alkaloid Fraction (MTAF) | Acetic acid-induced writhing | Significant analgesic activity | [6] |

| Modified Total Alkaloid Fraction (MTAF) | Hot plate test | Significant analgesic activity | [6] |

| Modified Total Alkaloid Fraction (MTAF) | Xylene-induced ear edema | Significant anti-inflammatory activity | [6] |

| S. nux-vomica extract (400 mg/kg) | Carrageenan-induced paw edema | Significant inhibition | [7] |

| S. nux-vomica extract (400 mg/kg) | Acetic acid-induced writhing | 65.04% inhibition | [7] |

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antiplasmodial Assay

This assay evaluates the ability of compounds to inhibit the growth of Plasmodium falciparum in vitro.

-

Parasite Culture: Culture chloroquine-sensitive or -resistant strains of P. falciparum in human red blood cells in RPMI 1640 medium supplemented with human serum.

-

Compound Addition: Add serial dilutions of the test alkaloids to the parasite culture in a 96-well plate.

-

[3H]-Hypoxanthine Incorporation: After a 24-hour incubation, add [3H]-hypoxanthine to each well and incubate for another 24 hours.

-

Harvesting and Scintillation Counting: Harvest the cells, and measure the incorporated radioactivity using a scintillation counter.

-

IC50 Determination: The IC50 value is the concentration of the alkaloid that reduces the incorporation of [3H]-hypoxanthine by 50% compared to the control.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo model is used to screen for acute anti-inflammatory activity.

-

Animal Grouping: Divide rats or mice into groups (control, standard drug, and test compound groups).

-

Compound Administration: Administer the test alkaloid or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.

-

Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Acetic Acid-Induced Writhing Test (Analgesic)

This is a chemical-induced pain model used to screen for peripheral analgesic activity.

-

Animal Grouping: Divide mice into control, standard, and test groups.

-

Compound Administration: Administer the test alkaloid or a standard analgesic (e.g., aspirin) orally or intraperitoneally.

-

Induction of Writhing: After a specific time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

-

Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

-

Calculation of Protection: The percentage of analgesic protection is calculated by comparing the number of writhes in the treated groups to the control group.

Signaling Pathways and Molecular Mechanisms

Understanding the molecular mechanisms by which Strychnos indole alkaloids exert their biological effects is crucial for their development as therapeutic agents.

Neurological Effects of Strychnine

Strychnine is a potent convulsant that acts as a competitive antagonist of the glycine receptor (GlyR), a ligand-gated chloride ion channel primarily found in the spinal cord and brainstem.

Caption: Strychnine's antagonistic action on the glycine receptor.

Glycine binding to GlyR normally leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic membrane and inhibiting neuronal firing. Strychnine competitively blocks the glycine binding site, preventing channel opening and chloride influx. This disinhibition of motor neurons leads to uncontrolled muscle contractions and convulsions[4][6][10].

Apoptotic Pathways Induced by Brucine

Brucine, another major alkaloid from S. nux-vomica, has demonstrated potent anticancer activity by inducing apoptosis in various cancer cell lines, including human hepatoma (HepG2) and colon cancer (LoVo) cells.

Caption: Brucine-induced apoptosis via the mitochondrial pathway.